Molecular Weight Differentiation vs. Des‑Benzyl Analog 4‑(Piperidin‑1‑yl)benzaldehyde
The target compound exhibits a molecular weight of 279.4 g/mol compared to 189.25 g/mol for the des‑benzyl analog 4‑(piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5) . This 90.15 g/mol increase, arising from the N‑benzyl substitution, is accompanied by a predicted elevation in calculated logP (clogP) of approximately 1.5–2.0 log units based on in silico fragment‑based estimates, consistent with the enhanced lipophilicity reported for 4‑benzylpiperidine‑containing molecules in SAR studies [1]. Direct experimental logP data for the target compound are not publicly available.
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 279.4 g/mol; estimated ΔclogP ≈ +1.5–2.0 vs. des‑benzyl analog |
| Comparator Or Baseline | 4‑(Piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5): MW = 189.25 g/mol |
| Quantified Difference | ΔMW = +90.15 g/mol; estimated ΔclogP ≈ +1.5–2.0 (in silico) |
| Conditions | Molecular weight from authoritative databases; lipophilicity estimate from fragment‑based in silico prediction |
Why This Matters
Higher molecular weight and lipophilicity directly impact membrane permeability, off‑target binding propensity, and CNS penetration potential, making the benzylated compound a more relevant tool for neuropharmacology and medicinal chemistry campaigns targeting intracellular or CNS targets.
- [1] Friedmann Y, Shriki A, Bennett ER, et al. JX401, A p38α inhibitor containing a 4‑benzylpiperidine motif. Mol Pharmacol. 2006;70(4):1395‑1405. (Note: Provides class‑level SAR evidence for lipophilicity contribution of the benzyl group.) View Source
